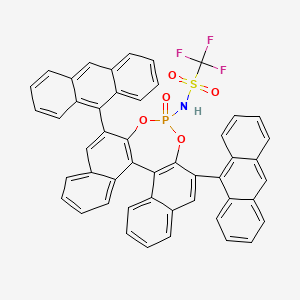

(S)-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide

Übersicht

Beschreibung

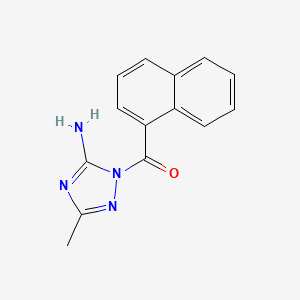

“(S)-3,3’-Bis(9-anthracenyl)-1,1’-binaphthyl-2,2’-diyl-N-triflyl phosphoramide” is a complex organic compound. It contains two anthracenyl groups attached to a binaphthyl core. The presence of the anthracenyl groups suggests that this compound may have interesting photophysical properties, as anthracene is a well-known aromatic hydrocarbon with three fused benzene rings, which is often used in dyes and pigments due to its ability to absorb light .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings. The binaphthyl core would likely impart a certain degree of rigidity to the molecule, while the anthracenyl groups could potentially engage in π-π stacking interactions .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the anthracenyl groups and the binaphthyl core. Anthracene is known to undergo reactions such as oxidation and reduction, as well as photochemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water. It may also have a relatively high melting point due to the strong intermolecular forces between the aromatic rings .Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

(S)-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide has been explored in the field of catalysis and organic synthesis. For instance, it's utilized in the palladium-catalyzed amination of aromatic bromides and α-arylation of ketones, showing conversions rivaling or exceeding those with BINAP (Doherty et al., 2008).

Material Science and Nanotechnology

This compound is significant in material science, particularly in the development of organic transistors. It's part of the synthesis process of molecules with a tetraceno[2,3-b]thiophene and anthra[2,3-b]thiophene core, which are investigated for their thin-film transistor mobility (Tang et al., 2008).

Supramolecular Chemistry

In supramolecular chemistry, this compound contributes to understanding molecular rotors and their dynamics in different crystal forms. Studies involve single crystal X-ray diffraction and variable-temperature CPMAS (13)C NMR experiments to observe molecular rotational dynamics (O'Brien et al., 2010).

Asymmetric Synthesis

The compound plays a role in the enantiospecific syntheses of congested atropisomers, particularly in creating binaphthyl bis(aryne) atropisomers. These atropisomers have been prepared enantiospecifically in high enantiomeric purity and are significant for creating polycyclic aromatic hydrocarbon atropisomers (Dauvergne et al., 2022).

Photoluminescence and Electroluminescence

The compound is involved in the study of electroluminescence and excimer formation dynamics. This includes the investigation of photoluminescence in the solid state and in solution, and electrogenerated chemiluminescence measurements for organic nanoparticles (Suk et al., 2011).

Eigenschaften

IUPAC Name |

N-[10,16-di(anthracen-9-yl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H29F3NO5PS/c50-49(51,52)60(55,56)53-59(54)57-47-41(43-35-19-7-1-13-29(35)25-30-14-2-8-20-36(30)43)27-33-17-5-11-23-39(33)45(47)46-40-24-12-6-18-34(40)28-42(48(46)58-59)44-37-21-9-3-15-31(37)26-32-16-4-10-22-38(32)44/h1-28H,(H,53,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBHAQHNIGEHAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=C1C=CC=CC1=CC1=CC=CC=C19)NS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H29F3NO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

831.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3,3'-Bis(9-anthracenyl)-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1523460.png)

![1-Azaspiro[4.5]decan-4-ol](/img/structure/B1523463.png)

![2-(2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1523465.png)

![2-[(3-Bromophenyl)methyl]-4-methanesulfonylbutanoic acid](/img/structure/B1523469.png)

![{[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride](/img/structure/B1523474.png)